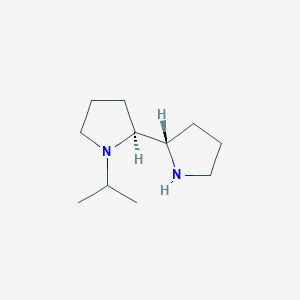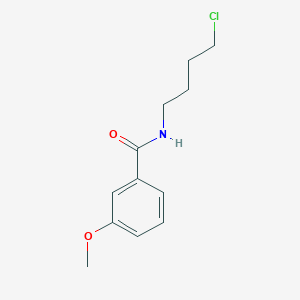![molecular formula C32H47N3O2 B14237505 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol typically involves a multi-step process. One common method is the condensation reaction between 2-aminobenzimidazole and 5-octadecoxy-2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group in the compound can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzimidazoles and halogenated benzimidazoles.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential use in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can be compared with other benzimidazole derivatives, such as:
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-methoxyphenol
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-ethoxyphenol
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy chain attached to the phenol group
Properties
Molecular Formula |
C32H47N3O2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol |
InChI |
InChI=1S/C32H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27(31(36)25-28)26-33-32-34-29-20-17-18-21-30(29)35-32/h17-18,20-23,25-26,36H,2-16,19,24H2,1H3,(H,34,35)/b33-26+ |
InChI Key |
RXYJACSNWLKSBJ-MHTZHOPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
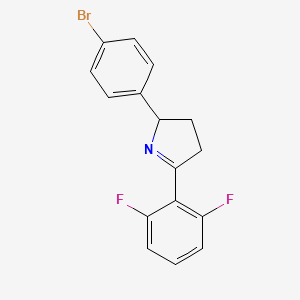
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
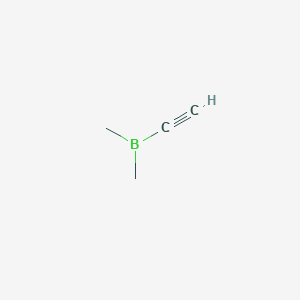
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
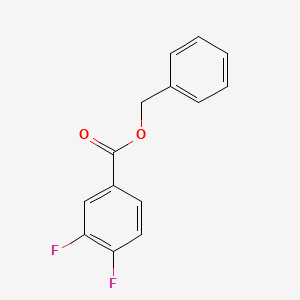
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
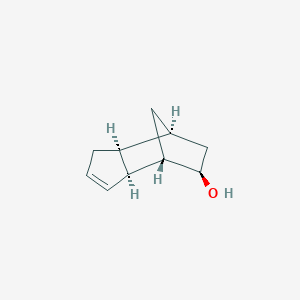
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
